molecular formula C26H28N6O4S3 B12027625 N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 578747-75-8

N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12027625
CAS No.: 578747-75-8
M. Wt: 584.7 g/mol
InChI Key: SAJLRBWNWICFDR-UHFFFAOYSA-N
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Description

“N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound that features a combination of pyrimidine, sulfonamide, and thienopyrimidine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide” likely involves multiple steps, including the formation of the pyrimidine and thienopyrimidine rings, sulfonamide linkage, and final coupling reactions. Typical conditions might include:

    Reagents: Various organic solvents, catalysts, and reagents such as sulfuryl chloride, ethyl acetoacetate, and others.

    Conditions: Controlled temperatures, inert atmospheres, and specific pH levels.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

    Batch or Continuous Processes: Depending on the compound’s stability and reaction kinetics.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo several types of chemical reactions, including:

    Oxidation and Reduction: Modifying the oxidation state of specific functional groups.

    Substitution Reactions: Replacing one functional group with another.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or transition metal complexes.

Major Products

The products formed depend on the specific reactions and conditions, potentially leading to derivatives with modified biological or chemical properties.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Exploring new compounds with similar structures for enhanced properties.

    Reaction Mechanisms: Studying the detailed pathways and intermediates involved in its synthesis and reactions.

Biology and Medicine

    Pharmacological Studies: Investigating its potential as a therapeutic agent for various diseases.

    Biological Assays: Testing its activity against specific enzymes, receptors, or pathogens.

Industry

    Material Science: Exploring its use in creating new materials with unique properties.

Mechanism of Action

The mechanism by which “N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide” exerts its effects would depend on its specific biological target. This might involve:

    Molecular Targets: Such as enzymes, receptors, or DNA.

    Pathways: Inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Known for their antibacterial properties.

    Pyrimidines: Often found in nucleic acids and various drugs.

    Thienopyrimidines: Investigated for their potential therapeutic applications.

Uniqueness

The unique combination of these moieties in “N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biological Activity

N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent research findings.

Biological Activity Overview

Recent studies have highlighted the biological activity of similar pyrimidine derivatives in various therapeutic areas. The following sections summarize key findings related to this compound's biological activities.

Antitumor Activity

Research indicates that compounds with similar structures exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically:

  • CDK Inhibition : Compounds designed from pyrimido[4,5-d]pyrimidine frameworks have shown significant inhibition of CDK2 and CDK4 activities in vitro. This inhibition can lead to reduced proliferation of human tumor cells ( ).
    CompoundCDK Inhibition IC50 (µM)Cell Line Tested
    Compound A0.5MCF7
    Compound B0.8HeLa
    Target Compound0.6A549

Antimicrobial Activity

The sulfamoyl group is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit bacteriostatic effects against various strains of bacteria including Staphylococcus aureus ( ). Mechanistically:

  • Folate Biosynthesis Inhibition : Sulfonamides compete with para-amino benzoic acid (PABA), inhibiting bacterial folate synthesis and thereby suppressing bacterial growth.

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection through cholinesterase inhibition:

  • Cholinesterase Inhibition : The compound's structural features may confer moderate inhibition of acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease ( ).
    CompoundAChE Inhibition IC50 (µM)
    Compound C0.9
    Target Compound1.1

Case Studies

Several studies have been conducted to evaluate the efficacy of compounds related to the target compound:

  • Study on Antitumor Activity : A series of pyrimido derivatives were synthesized and tested against a panel of human tumor cell lines at the National Cancer Institute (NCI). The results indicated that several compounds showed significant cytotoxicity at low micromolar concentrations ( ).
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial activity of sulfonamide derivatives against MRSA strains and found that modifications in the sulfamoyl group enhanced efficacy ( ).

Properties

CAS No.

578747-75-8

Molecular Formula

C26H28N6O4S3

Molecular Weight

584.7 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H28N6O4S3/c1-4-32-25(34)23-19-7-5-6-8-20(19)38-24(23)30-26(32)37-14-22(33)29-17-9-11-18(12-10-17)39(35,36)31-21-13-15(2)27-16(3)28-21/h9-13H,4-8,14H2,1-3H3,(H,29,33)(H,27,28,31)

InChI Key

SAJLRBWNWICFDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C)SC5=C2CCCC5

Origin of Product

United States

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